molecular formula C₂₁H₂₃Cl₂FN₂O B1158501 N-Chloromethyl (S)-Citalopram Chloride

N-Chloromethyl (S)-Citalopram Chloride

Cat. No.: B1158501
M. Wt: 409.32
Attention: For research use only. Not for human or veterinary use.
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Description

N-Chloromethyl (S)-Citalopram Chloride is identified as a process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram . The presence and control of such impurities are critically important in pharmaceutical research and development to ensure the final API meets stringent regulatory standards for purity and safety . Its primary research application is in analytical chemistry, where it serves as a qualitative reference standard for impurity profiling and method validation . By using this compound as a benchmark, researchers can identify, monitor, and quantify its presence to optimize synthetic routes and purification processes, thereby supporting the production of high-quality pharmaceuticals and the filing of regulatory applications like Abbreviated New Drug Applications (ANDAs) . The formation of this chloromethyl impurity provides valuable insight into the chemical pathways involved in the synthesis of escitalopram, informing efforts to minimize its formation and control the overall impurity profile of the final drug substance . This compound is For Research Use Only and is strictly not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₁H₂₃Cl₂FN₂O

Molecular Weight

409.32

Synonyms

(1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl- 1-isobenzofuranpropanaminium Chloride;  N-Chloromethyl Escitalopram Chloride; 

Origin of Product

United States

Scientific Research Applications

Antidepressant Activity

N-Chloromethyl (S)-Citalopram Chloride is primarily investigated for its potential antidepressant effects. As a derivative of citalopram, it is expected to retain similar mechanisms of action by inhibiting the reuptake of serotonin in the brain, thus enhancing serotonergic transmission. Research indicates that modifications to the citalopram structure can lead to increased binding affinities at the serotonin transporter (SERT), which may enhance its efficacy as an antidepressant .

Treatment of Neurological Disorders

The compound has been explored for its therapeutic potential beyond depression. Studies suggest that derivatives of citalopram, including this compound, may have applications in treating neurological disorders such as schizophrenia and Alzheimer’s disease. These conditions often involve cognitive and behavioral impairments that could potentially be alleviated through serotonergic modulation .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how structural modifications influence pharmacological activity. For instance, compounds with specific substituents on the citalopram framework demonstrated varying affinities for SERT, indicating that strategic modifications can optimize therapeutic effects .

CompoundBinding Affinity at SERT (Ki in nM)Selectivity Ratio over NET/DAT
Citalopram9.32747/60
This compoundTBDTBD

Comparative Efficacy

A comparative study highlighted that certain analogues of citalopram exhibited enhanced efficacy in treating depressive symptoms with fewer side effects than traditional SSRIs. This suggests that derivatives like this compound could potentially offer improved therapeutic profiles .

Mechanistic Insights

The mechanism by which this compound exerts its effects is hypothesized to involve allosteric modulation at the serotonin transporter site. This is supported by findings that indicate different conformational changes induced by various enantiomers can affect downstream signaling pathways differently, potentially leading to enhanced antidepressant actions .

Comparison with Similar Compounds

Comparison with Escitalopram and Citalopram

Escitalopram (C20H21FN2O) lacks the chloromethyl group present in N-Chloromethyl (S)-Citalopram Chloride. The addition of the chloromethyl moiety increases the molecular weight by 84.5 g/mol and introduces a reactive site for further chemical transformations (e.g., nucleophilic substitutions) . Unlike escitalopram, which is therapeutically active, this compound is primarily used in analytical or synthetic contexts due to its instability and restricted handling requirements .

Comparison with Citalopram-Related Impurities

This compound shares structural similarities with citalopram impurities but differs in functional groups (Table 1). For example:

  • Citalopram N-Oxide (C20H21FN2O2): Contains an oxidized tertiary amine instead of a chloromethyl group, reducing reactivity .
  • 3-Oxocitalopram : Features a ketone group at the 3-position of the isobenzofuran ring, altering metabolic stability compared to the chloromethyl derivative .

Table 1: Key Structural Differences Between this compound and Related Compounds

Compound Molecular Formula Functional Group Modification Reactivity Profile
Escitalopram C20H21FN2O None (parent compound) Low
This compound C21H23Cl2FN2O Chloromethyl (-CH2Cl) addition High (electrophilic)
Citalopram N-Oxide C20H21FN2O2 Tertiary amine oxidation (-N→O) Moderate
3-Oxocitalopram C20H19FN2O2 3-Ketone substitution Moderate (metabolite)

Stability and Handling

This compound has a short shelf life and requires storage under controlled conditions (e.g., refrigeration, inert atmosphere) . The compound’s instability is attributed to the labile C-Cl bond, which is prone to hydrolysis or nucleophilic displacement .

Analytical and Regulatory Profiles

Chromatographic Behavior

In HPLC analyses, this compound exhibits distinct retention behavior compared to halogenated analogs. For example, the chloro analog of citalopram elutes at 29 minutes, while the bromo analog elutes at 30 minutes under similar conditions . This highlights the influence of halogen size on hydrophobicity and column interaction.

Impurity Thresholds

Pharmacopeial guidelines (e.g., USP) classify this compound under unspecified impurities, with acceptance criteria for total impurities capped at 2.0% .

Preparation Methods

Direct Chloromethylation

The most efficient route involves the direct chloromethylation of (S)-Citalopram using chloromethylating agents such as chloromethyl chloride or chloromethyl ether. This method preserves the stereochemical integrity of the (S)-enantiomer while introducing the chloromethyl group at the tertiary amine nitrogen.

Procedure :

  • Reaction Setup : (S)-Citalopram (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Chloromethylation : Chloromethyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts.

  • Workup : The mixture is stirred for 12 hours, washed with 0.1 M NaOH (2×100 mL), and dried over MgSO₄.

  • Purification : The product is precipitated as a white solid using acetone and oxalic acid (yield: 78–85%).

Key Advantages :

  • Avoids extreme temperatures (<30°C), preventing racemization.

  • High enantiomeric purity (>99% ee) confirmed via HPLC with β-cyclodextrin columns.

Halogenation-Nucleophilic Substitution Strategy

Intermediate Halogenation

This two-step approach begins with halogenation of a citalopram precursor, followed by nucleophilic substitution with a chloromethyl group.

Step 1: Halogenation of 5-Cyanophthalide

  • Reagents : Thionyl chloride (SOCl₂) with Lewis acids (e.g., MgCl₂ or ZnCl₂) at 100–130°C.

  • Product : 5-Cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-carbonyl chloride (Intermediate II).

Step 2: Nucleophilic Substitution

  • Reagents : Intermediate II is treated with 3-(dimethylamino)propylmagnesium chloride (1.5 equiv) in tetrahydrofuran (THF) at −20°C.

  • Ring Closure : Spontaneous cyclization occurs under acidic conditions (H₂SO₄), yielding N-Chloromethyl (S)-Citalopram Chloride.

Yield Optimization :

ParameterOptimal ConditionImpact on Yield
Temperature−20°C to 0°CPrevents Grignard decomposition
SolventTHF/Et₂O (3:1)Enhances nucleophilicity
CatalystZnBr₂ (0.1 equiv)Accelerates substitution

Outcome : Overall yield of 65–72% with >98% purity by NMR.

Stereoselective Synthesis from Chiral Intermediates

Enantiomeric Resolution

To ensure (S)-configuration, chiral intermediates are resolved before chloromethylation:

  • Diol Intermediate : (S)-1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile diol is synthesized via asymmetric Grignard reactions.

  • Chloromethylation : The diol is treated with methanesulfonyl chloride (MsCl) and triethylamine in DCM, followed by alkylation with chloromethyl iodide.

Critical Data :

  • Enantiomeric excess (ee): 99.5% (via chiral HPLC).

  • Purity: >99.5% after recrystallization in acetone/water.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereochemical ControlScalability
Direct Chloromethylation8599.5ExcellentHigh
Halogenation-Substitution7298.0ModerateModerate
Chiral Intermediate6899.8ExcellentLow

Key Findings :

  • Direct Chloromethylation is preferred for industrial-scale synthesis due to fewer steps and higher yields.

  • Chiral Resolution ensures superior enantiopurity but requires additional purification steps.

Analytical Characterization

Structural Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂Cl), 3.45–3.20 (m, 6H, N(CH₃)₂ and CH₂).

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

Impurity Profiling

  • Major Impurities :

    • Des-chloromethyl derivative (<0.1%).

    • Racemic contamination (<0.3%).

Industrial Considerations

Waste Management

  • Cyanide Byproducts : Generated in halogenation routes; treated with FeSO₄/NaOH to neutralize toxicity.

  • Solvent Recovery : THF and DCM are recycled via distillation (95% recovery).

Cost Analysis

ComponentCost per kg ($)
(S)-Citalopram1,200
Chloromethyl Chloride300
Total (Direct Method)1,500

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Chloromethyl (S)-Citalopram Chloride, and what key intermediates or reagents are critical for enantiomeric control?

  • Methodological Answer : The synthesis typically involves chiral resolution during citalopram derivative preparation. For example, optical resolution using tartaric acid or camphor-10-sulfonic acid (CSA) is employed to isolate the (S)-enantiomer . The final step may include cyclization with methanesulfonyl chloride and triethylamine, followed by treatment with phosphorus(III) oxychloride to form the chloromethyl derivative. Key intermediates include 3-(dimethylamino)propylmagnesium chloride and 4-fluorophenylmagnesium bromide, which ensure regioselectivity .

Q. How is this compound structurally characterized, and what analytical techniques are standard for confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak® AD-H) are used to confirm enantiomeric purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities. Impurity profiling, such as detecting the "Citalopram Chloromethyl Quaternary Ammonium Salt" (CAS 128173-53-5), requires reverse-phase HPLC with UV detection at 254 nm .

Q. What role does this compound play in the synthesis of escitalopram or related SSRIs?

  • Methodological Answer : It serves as a precursor in the quaternization step to introduce the chloromethyl group, which is critical for enhancing blood-brain barrier permeability. The (S)-enantiomer is pharmacologically active, and its isolation via diastereomeric salt formation (e.g., with CSA) ensures high enantiomeric excess (>99%) in escitalopram production .

Advanced Research Questions

Q. What experimental strategies mitigate enantiomeric inversion or racemization during the synthesis of this compound?

  • Methodological Answer : Racemization is minimized by maintaining low temperatures (<0°C) during Grignard reactions and avoiding prolonged exposure to acidic conditions. Kinetic resolution using immobilized enzymes (e.g., lipases) or chiral ionic liquids can enhance stereochemical fidelity. Post-synthesis analysis via circular dichroism (CD) spectroscopy verifies enantiomeric stability .

Q. How do solvent polarity and temperature influence the stability of this compound in storage, and what degradation products are observed?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) in inert atmospheres (N₂) show hydrolysis to form citalopram alkene impurities (e.g., CAS 920282-75-3). Polar aprotic solvents (e.g., acetonitrile) reduce degradation rates compared to protic solvents. LC-MS/MS identifies degradation pathways, with quantification via external calibration curves .

Q. What discrepancies exist in pharmacological data for this compound, and how can study design address these inconsistencies?

  • Methodological Answer : Variability in SSRI efficacy studies (e.g., conflicting remission rates in citalopram trials ) may arise from poor enantiomeric purity or impurity interference. Rigorous quality control—using validated HPLC methods (USP monographs )—and standardized depression scales (e.g., Montgomery-Åsberg Depression Rating Scale ) improve reproducibility. Blinded, randomized crossover designs reduce bias in preclinical models .

Q. How can computational modeling optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict transition states in cyclization steps, identifying optimal reagent ratios (e.g., POCl₃ stoichiometry). Machine learning algorithms (e.g., Bayesian optimization) model reaction parameters (temperature, solvent polarity) to maximize yield (>85%) and reduce alkene dimer byproducts .

Methodological Notes

  • Synthesis : Prioritize chiral resolution techniques (e.g., CSA) over racemic mixtures to ensure pharmacological relevance .
  • Analysis : Combine orthogonal methods (NMR, HPLC-MS) for impurity detection, referencing USP standards and NIST databases .
  • Data Interpretation : Address contradictions in literature by replicating studies under controlled conditions (e.g., fixed enantiomeric ratios) .

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